molecular formula C18H35N3O2 B4603482 N-[3-(diethylamino)propyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

N-[3-(diethylamino)propyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Cat. No.: B4603482
M. Wt: 325.5 g/mol
InChI Key: XJLHGWBECLUXLF-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a synthetic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of diethylamine with acrylonitrile to form diethylaminopropionitrile, followed by hydrogenation to yield diethylaminopropylamine . This intermediate is then reacted with 2,2-dimethylpropanoyl chloride and piperidine-4-carboxylic acid under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[3-(diethylamino)propyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(diethylamino)propyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in specialized research and industrial applications.

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O2/c1-6-20(7-2)12-8-11-19-16(22)15-9-13-21(14-10-15)17(23)18(3,4)5/h15H,6-14H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLHGWBECLUXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1CCN(CC1)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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